molecular formula C24H21ClN4OS B3399771 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 1040646-72-7

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B3399771
CAS No.: 1040646-72-7
M. Wt: 449 g/mol
InChI Key: ZFCDEOZPSONUFO-UHFFFAOYSA-N
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Description

This compound is a derivative of the imidazo[2,1-b][1,3]thiazole scaffold, a heterocyclic system known for its pharmacological versatility. The structure features a 4-chlorophenyl group at position 6 of the imidazothiazole core and a propanamide side chain terminating in a 2-(1H-indol-3-yl)ethyl group. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in oncology or enzyme inhibition .

Properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4OS/c25-18-7-5-16(6-8-18)22-14-29-19(15-31-24(29)28-22)9-10-23(30)26-12-11-17-13-27-21-4-2-1-3-20(17)21/h1-8,13-15,27H,9-12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCDEOZPSONUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the chlorophenyl group and the indole moiety. Common reagents used in these reactions include chlorinating agents, thionating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties
  • Halogenated Aryl Groups: The 4-chlorophenyl group (present in the target compound and analogs like 5f, 5g, 5l) increases molecular weight and lipophilicity compared to non-halogenated (e.g., 5h, 5i) or methoxy-substituted derivatives (5h). Chlorine’s electron-withdrawing nature may enhance metabolic stability .
  • Side Chain Variations :
    • Pyridine/Piperazine Derivatives : Compounds like 5l () incorporate a 4-(4-methoxybenzyl)piperazine group, enhancing solubility and possibly kinase-targeting activity (VEGFR2 inhibition: 5.72% at 20 μM).
    • Indole Ethyl Group : The target compound’s indole moiety may confer unique binding to serotonin receptors or apoptotic pathways, though this requires validation .

Table 1. Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives

Compound ID/Name Core Structure Substituents Molecular Weight Key Biological Data Reference
Target Compound Imidazo[2,1-b]thiazole 4-Chlorophenyl, propanamide-indole ethyl ~525.0* Not reported
5l () Imidazo[2,1-b]thiazole 4-Chlorophenyl, piperazine-pyridin-3-yl 573.1841 [M+H]+ MDA-MB-231 IC50 = 1.4 μM
5a () Imidazo[2,1-b]thiazole Phenyl, morpholinopyridin-3-yl VEGFR2 inhibition: 3.76% at 20 μM
L708-1017 () Imidazo[2,1-b]thiazole 4-Chlorophenyl, phenylacetamide 367.85 Not specified
3f () Imidazo[2,1-b]thiazole 4-Bromophenyl, methoxyphenyl-thiocarbamide Aldose reductase inhibition

*Estimated based on molecular formula (C24H20ClN5OS).

  • Cytotoxicity : Compound 5l () demonstrates potent activity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), surpassing sorafenib (IC50 = 5.2 μM). This highlights the importance of the 4-chlorophenyl and piperazine groups in enhancing cytotoxicity .
  • Enzyme Inhibition : Derivatives like 3f () exhibit aldose reductase inhibitory activity, suggesting the imidazothiazole scaffold’s adaptability to diverse targets .
Metabolic and Pharmacokinetic Considerations
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~525 vs. 367.85 for L708-1017) may reduce bioavailability, necessitating formulation optimization. Piperazine-containing analogs (e.g., 5l) show improved solubility due to basic nitrogen atoms .
  • Metabolic Stability : Chlorine substitution (as in the target compound) likely reduces oxidative metabolism compared to methoxy or fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Reactant of Route 2
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide

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